Dual-Species Competitive SPL Inhibition
SPL-IN-1 (compound C17) is a dual-species competitive inhibitor of both human S1P lyase (hSPL) and *A. fumigatus* S1P lyase (AfuSPL) [1]. This dual-species inhibition profile is the primary differentiating feature from other SPL inhibitors which may only target the human enzyme. The inhibition constant (Ki) for both enzymes is in the high micromolar range [1]. This provides a defined starting point for hit-to-lead optimization in the context of diseases where both host and pathogen sphingolipid metabolism are implicated [1].
| Evidence Dimension | Species Selectivity Profile |
|---|---|
| Target Compound Data | Competitive inhibitor of both hSPL and AfuSPL |
| Comparator Or Baseline | Single-species S1P lyase inhibitors (e.g., selective human SPL inhibitors) |
| Quantified Difference | High micromolar Ki for both species |
| Conditions | Biochemical assays with purified recombinant human and *A. fumigatus* SPL |
Why This Matters
This dual-species activity profile is essential for studies investigating host-pathogen interactions in sphingolipid metabolism and justifies the selection of SPL-IN-1 over a single-species alternative.
- [1] Cellini, B., Pampalone, G., Camaioni, E., et al. (2023). Dual species sphingosine-1-phosphate lyase inhibitors to combine antifungal and anti-inflammatory activities in cystic fibrosis: a feasibility study. Scientific Reports, 13, 22692. View Source
